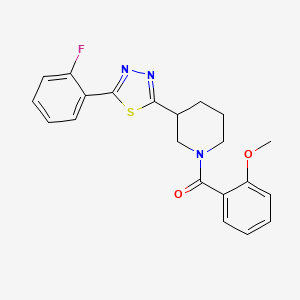

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone

Description

The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone features a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group at position 3. This thiadiazole is linked to a piperidine ring, which is further connected via a methanone bridge to a 2-methoxyphenyl group.

Properties

IUPAC Name |

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S/c1-27-18-11-5-3-9-16(18)21(26)25-12-6-7-14(13-25)19-23-24-20(28-19)15-8-2-4-10-17(15)22/h2-5,8-11,14H,6-7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUYUTWWUPHADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone , also referred to as a thiadiazole derivative, has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Thiadiazole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 383.44 g/mol. The structure features a piperidine ring linked to a thiadiazole moiety and a methanone group, which contribute to its biological activity.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with the thiadiazole nucleus exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : Thiadiazoles can inhibit RNA and DNA synthesis without affecting protein synthesis, targeting key kinases involved in tumorigenesis. This selective inhibition leads to reduced cell proliferation in cancer cells.

-

Case Studies :

- A study reported that certain thiadiazole derivatives showed IC50 values (half maximal inhibitory concentration) as low as 0.28 µg/mL against MCF-7 (breast cancer) and 0.52 µg/mL against A549 (lung carcinoma) cell lines, indicating potent anticancer activity .

- Another investigation highlighted that compounds with fluorine substitutions exhibited enhanced biological activity compared to their non-fluorinated counterparts .

Antibacterial and Antifungal Properties

Thiadiazole derivatives have also demonstrated promising antibacterial and antifungal activities.

- Research Findings : Several studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The introduction of different substituents on the thiadiazole ring significantly influences their efficacy against microbial pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives is another area of interest.

- Mechanism : These compounds may exert their anti-inflammatory effects by inhibiting inflammatory mediators or pathways involved in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiadiazole derivatives is crucial for optimizing their biological activity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance, derivatives similar to this compound have shown promising activity against various cancer cell lines.

In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on specific substitutions on the thiadiazole ring.

| Compound ID | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4e | MCF-7 | 5.36 |

| 4c | HepG2 | 10.10 |

Antimicrobial Activity

The antimicrobial properties of compounds containing thiadiazole and related structures have also been extensively researched, demonstrating significant antibacterial and antifungal activities.

Antibacterial Activity

Compounds with similar structures have been found to exhibit notable activity against both Gram-positive and Gram-negative bacteria. The introduction of halogen substituents has been linked to enhanced antibacterial activity.

| Compound ID | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 11c | Staphylococcus aureus | 32 |

| 11e | Escherichia coli | 47.5 |

Proposed Mechanisms

The mechanisms through which these compounds exert their antimicrobial effects include:

- Inhibition of Protein Synthesis : Thiadiazole derivatives may interfere with bacterial ribosomal function.

- Disruption of Membrane Integrity : These compounds can compromise bacterial cell membrane integrity, leading to cell death.

Case Studies

One notable case study involved synthesizing a series of thiadiazole derivatives and testing their anticancer properties against various cell lines. Among them, a compound structurally related to this compound exhibited an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin.

Comparison with Similar Compounds

Structural Analogues in the Evidence

The evidence highlights several thiadiazole derivatives with structural similarities to the target compound. Key comparisons are summarized below:

Compound 1 : 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

- Core Structure: Thiadiazole fused with a thiazolidinone ring.

- Substituents: 4-Fluorophenyl at thiadiazole C4. 4-Methoxyphenyl at thiazolidinone C2.

- Key Differences: Replaces the target’s piperidine-methanone moiety with a thiazolidinone ring. Methoxy group at phenyl C4 (vs. C2 in the target).

- Implications: Thiazolidinones are associated with antidiabetic and anti-inflammatory activities. The positional isomerism (C4 vs. C2 methoxy) may alter receptor binding or metabolic stability .

Compound 2 : 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

- Core Structure : Simple thiadiazole with an amine group at C2.

- Substituents : 3-Fluorophenyl at thiadiazole C5.

- Key Differences: Lacks the piperidine-methanone and 2-methoxyphenyl groups. Simpler structure with fewer hydrogen-bonding sites.

- Implications :

Compound 3 : 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole

- Core Structure : Bis-thiadiazole with sulfanyl linkages.

- Substituents : Methylphenyl groups at both thiadiazoles.

- Key Differences: Sulfanyl bridges instead of a methanone linker. No fluorophenyl or methoxyphenyl groups.

Hypothetical Pharmacological and Physicochemical Properties

While direct data on the target compound is absent in the evidence, inferences can be drawn from analogues:

Q & A

Q. What controls are essential when assessing toxicity in cell-based assays?

- Methodological Answer : Include vehicle (DMSO) controls at equivalent concentrations. Use resazurin assays to distinguish cytotoxicity from redox interference. Validate findings with primary cells (e.g., hepatocytes) alongside immortalized lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.